Tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is an organic compound that features a trifluoromethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of a pyrrole derivative with a trifluoromethylating agent. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . The reaction conditions often include a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a pyrrole ring.
4-(trifluoromethyl)benzoate derivatives: These compounds also contain the trifluoromethyl group but are based on a benzoate structure.
Uniqueness
The presence of the tert-butyl group further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H12F3NO2/c1-9(2,3)16-8(15)6-4-14-5-7(6)10(11,12)13/h4-5,14H,1-3H3 |
InChI Key |
UYMYBXGDIXBFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC=C1C(F)(F)F |
Origin of Product |
United States |
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